molecular formula C20H27N3O5S B2959007 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide CAS No. 2380191-42-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide

Cat. No.: B2959007
CAS No.: 2380191-42-2
M. Wt: 421.51
InChI Key: YZJYVHHLJGZACG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of the Morpholine Ring: The morpholine ring is usually synthesized by the reaction of diethanolamine with sulfuric acid.

    Formation of the Thian Ring: The thian ring can be synthesized through the reaction of a suitable diene with sulfur.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole, morpholine, and thian rings through a series of amide bond formations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the amide bonds.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine and thian rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzodioxole ring can lead to the formation of quinones, while reduction of the amide bonds can lead to the formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins and enzymes that have binding sites for benzodioxole, morpholine, and thian rings.

    Pathways Involved: The compound can modulate various biochemical pathways, particularly those involving oxidative stress and amide bond formation and cleavage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide is unique due to its combination of benzodioxole, morpholine, and thian rings, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c24-18(21-12-15-1-2-16-17(11-15)28-14-27-16)19(25)22-13-20(3-9-29-10-4-20)23-5-7-26-8-6-23/h1-2,11H,3-10,12-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJYVHHLJGZACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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